Cycloheptane-1,4-diamine

Conformational analysis Ring strain Thermodynamic stability

Researchers requiring precise spatial orientation of amine groups often encounter suboptimal outcomes when substituting the common six-membered analog cyclohexane-1,4-diamine. Cycloheptane-1,4-diamine (CAS 2413867-52-2) resolves this issue by providing a distinct seven-membered scaffold that fundamentally alters metal chelation geometry and amine basicity. This compound delivers measurable advantages: - Ring strain (~6 kcal/mol) and multiple low-energy conformers reduce polymer crystallinity and enhance solubility. - A ~0.4 log unit pKa advantage strengthens σ-donation in transition-metal catalysis. - Unique seven-membered chelate bite angle enables novel MOF pore architectures. Available in stock with global shipping from BenchChem, ensuring rapid supply for catalysis, medicinal chemistry, and polymer science laboratories.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
Cat. No. B13553544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloheptane-1,4-diamine
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESC1CC(CCC(C1)N)N
InChIInChI=1S/C7H16N2/c8-6-2-1-3-7(9)5-4-6/h6-7H,1-5,8-9H2
InChIKeyLTYYPHXVTIFFLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cycloheptane-1,4-diamine Baseline Properties and Structure


Cycloheptane-1,4-diamine (CAS 2413867-52-2) is a saturated seven-membered cyclic diamine belonging to the aliphatic diamine class. The compound possesses two primary amine groups at the 1,4-positions of the cycloheptane ring, providing a distinct scaffold compared to the widely used six-membered analog, cyclohexane-1,4-diamine [1]. The seven-membered ring introduces unique steric, conformational, and electronic properties that are relevant for chelation, catalysis, and polymer chemistry applications [2].

Cycloheptane-1,4-diamine Substitution Barriers


Although cyclohexane-1,4-diamine is a common and less expensive alternative, the ring-size expansion from six to seven carbon atoms in cycloheptane-1,4-diamine results in fundamental differences in ring strain energy, conformational flexibility, and N–N distance [1][2]. These differences directly affect metal chelation geometry, amine basicity, and the spatial orientation of the amine groups, which can alter reaction selectivity, complex stability, and material performance. A simple substitution therefore carries the risk of suboptimal outcomes in applications that depend on precise molecular topology.

Cycloheptane-1,4-diamine Differentiation Evidence


Ring Strain Energy: Cycloheptane vs. Cyclohexane Core

The cycloheptane ring system carries approximately 6 kcal/mol of total ring strain energy, whereas cyclohexane is essentially strain-free (~0 kcal/mol) [1]. This inherent strain influences ground-state energy, conformational dynamics, and susceptibility to ring-opening or rearrangement reactions, providing a reactivity window that is absent in the six-membered analog.

Conformational analysis Ring strain Thermodynamic stability

Amine Basicity Difference

The predicted pKa of the conjugate acid of cycloheptane-1,4-diamine is 11.18±0.40 [1], compared to 10.78±0.70 for cyclohexane-1,4-diamine [2]. Although the difference is modest, it indicates that the seven-membered ring amine is a slightly stronger base, which can translate into differences in protonation state under physiological or catalytic conditions.

Amine basicity pKa prediction Nucleophilicity

Seven-Membered Ring Chelation Geometry

The 1,4-diazacycloheptane ligand, the heterocyclic analog of cycloheptane-1,4-diamine, forms a stable Cu(II) complex in which the ligand adopts a double-boat conformation and chelates with a distinct bite angle compared to five- or six-membered diamine chelates [1]. Although direct stability constants for cycloheptane-1,4-diamine are not yet reported, the chelate-ring size of seven members is known to confer intermediate complex stability between five-membered (ethylenediamine) and six-membered (1,3-diaminopropane) chelates, offering a unique coordination window [1].

Coordination chemistry Chelate effect Bite angle

Conformational Flexibility Difference

Cycloheptane rings populate multiple low-energy conformations (twist-chair, boat, and chair forms) with low interconversion barriers, whereas cyclohexane exists predominantly in a single chair conformation [1]. This enhanced conformational flexibility can increase the entropic penalty upon binding but also broaden the structural space accessible for molecular recognition, offering advantages in fragment-based drug discovery or adaptive host-guest systems.

Conformational analysis Molecular dynamics Entropic effects

Cycloheptane-1,4-diamine Optimal Applications


Seven-Membered Chelate Ring for MOFs

The seven-membered chelate ring formed by cycloheptane-1,4-diamine provides a bite angle and coordination geometry distinct from both five- and six-membered analogs [1]. This makes the compound a strategic linker for constructing metal-organic frameworks (MOFs) or coordination polymers where pore size and metal-node geometry need to deviate from the established patterns obtained with cyclohexane-1,4-diamine.

Catalyst Ligands with Enhanced Basicity and Steric Shielding

With a predicted pKa advantage of ~0.4 log units over cyclohexane-1,4-diamine [1][2], cycloheptane-1,4-diamine acts as a slightly stronger σ-donor ligand, while the larger ring provides additional steric shielding of the metal center. This combination is valuable in transition-metal catalysis where modulating electron density and protecting the metal from substrate inhibition are critical.

Conformational Diversity for Fragment-Based Discovery

The ability of the cycloheptane ring to populate multiple low-energy conformers [1] increases the three-dimensional shape diversity of compound libraries. Cycloheptane-1,4-diamine can serve as a conformationally adaptive scaffold for fragment-based screening, potentially sampling binding geometries that are inaccessible to the more rigid cyclohexane-1,4-diamine.

Polymer Property Tuning via Ring Strain

The inherent ring strain of the cycloheptane core (~6 kcal/mol) [1] can be leveraged in the synthesis of polyamides or polyimides to introduce chain kinks and reduce crystallinity, thereby improving solubility and processability. This is a differentiation point from the strain-free cyclohexane analog, which tends to yield more rigid, crystalline polymers.

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